Product packaging for 2,6-Dibromo-N,N-dimethyl-4-nitroaniline(Cat. No.:CAS No. 24402-71-9)

2,6-Dibromo-N,N-dimethyl-4-nitroaniline

Cat. No.: B14683866
CAS No.: 24402-71-9
M. Wt: 323.97 g/mol
InChI Key: FALPCTLIMJBORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Highly Substituted Nitroanilines in Advanced Chemical Research

Highly substituted nitroanilines are a class of organic compounds characterized by an aniline (B41778) ring bearing a nitro group (-NO2) and multiple other substituents. These molecules are of significant interest in advanced chemical research due to the profound influence of their substitution patterns on their electronic and steric properties. The interplay between electron-donating groups, such as amino or alkylamino moieties, and strongly electron-withdrawing groups, like the nitro group, often results in unique photophysical and chemical characteristics.

Substituted anilines are foundational materials in the synthesis of a wide array of commercially important products, including dyes, pigments, and pharmaceuticals. researchgate.net The specific arrangement of substituents on the aniline ring can be tailored to fine-tune the color, stability, and binding affinity of the final products. Furthermore, the electronic asymmetry in these "push-pull" systems, where an electron-donating group is in conjugation with an electron-accepting group, can lead to interesting non-linear optical (NLO) properties. mq.edu.au This makes them promising candidates for applications in optoelectronics and materials science. nih.gov Theoretical investigations into substituted anilines and their derivatives, such as N,N-dimethylanilines, have been conducted to understand and predict their NLO properties. mq.edu.aubath.ac.uk

Contextualizing 2,6-Dibromo-N,N-dimethyl-4-nitroaniline within Substituted Aromatic Systems

A comprehensive search of the scientific literature reveals a notable absence of detailed research specifically focused on the compound This compound . While its non-methylated precursor, 2,6-Dibromo-4-nitroaniline, is a well-documented and commercially available intermediate, the N,N-dimethylated derivative remains largely uncharacterized in publicly accessible research.

From a structural standpoint, this compound can be classified as a highly substituted, sterically hindered aromatic amine. The key structural features and their anticipated influence on the molecule's properties are summarized in the table below.

Structural FeatureAnticipated Influence on Molecular Properties
Nitro Group (-NO2) at C4 Strongly electron-withdrawing, contributing to a significant dipole moment and potential for charge-transfer interactions.
Bromo Groups (-Br) at C2 and C6 Heavy and electronegative substituents that increase molecular weight and can influence crystal packing. They also provide steric hindrance around the amino group.
N,N-dimethylamino Group (-N(CH3)2) A tertiary amine that is a stronger electron-donating group than a primary amine, which would enhance the "push-pull" nature of the molecule. The methyl groups also add to the steric bulk around the nitrogen atom.

The presence of the bulky bromine atoms ortho to the N,N-dimethylamino group would likely force the dimethylamino group to rotate out of the plane of the benzene (B151609) ring. This would have significant consequences for the electronic communication between the nitrogen lone pair and the aromatic pi-system, a key factor in the compound's potential solvatochromic and non-linear optical properties.

Overview of Key Research Areas and Methodological Approaches for Complex Anilines

The study of complex anilines, such as the hypothetical this compound, would necessitate a combination of synthetic, spectroscopic, and theoretical methodologies.

Synthetic Approaches: The synthesis of N,N-dimethylanilines from their corresponding primary anilines is a well-established transformation in organic chemistry. Common methods include alkylation with methylating agents like methyl iodide or dimethyl sulfate. wikipedia.org Industrially, the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst is a common route. alfa-chemistry.com For a sterically hindered aniline like 2,6-Dibromo-4-nitroaniline, the N,N-dimethylation might require more forcing conditions or specialized catalytic systems to achieve high yields.

Spectroscopic and Analytical Characterization: A suite of spectroscopic techniques would be essential for the unambiguous characterization of this compound.

Analytical TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show a characteristic singlet for the two equivalent methyl groups, and the chemical shift would be indicative of the electronic environment. ¹³C NMR would provide information on all the carbon atoms in the molecule.
Infrared (IR) Spectroscopy The IR spectrum would be expected to show characteristic bands for the aromatic ring, the C-N stretching of the tertiary amine, and the symmetric and asymmetric stretches of the nitro group.
Mass Spectrometry (MS) Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
UV-Visible Spectroscopy This technique would reveal the electronic absorption properties of the molecule. Given its "push-pull" nature, it would be expected to exhibit a significant solvatochromic effect, where the wavelength of maximum absorption changes with the polarity of the solvent. acs.orgresearchgate.netnih.govaip.orgpsu.edu

Theoretical and Computational Studies: In the absence of experimental data, theoretical studies using methods like Density Functional Theory (DFT) are invaluable for predicting the properties of molecules. sphinxsai.com For a compound like this compound, computational chemistry could be employed to:

Predict its three-dimensional structure and electronic properties.

Calculate its expected spectroscopic signatures (NMR, IR, UV-Vis).

Evaluate its potential for non-linear optical applications by calculating its hyperpolarizability. mq.edu.aunih.govbath.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2N2O2 B14683866 2,6-Dibromo-N,N-dimethyl-4-nitroaniline CAS No. 24402-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24402-71-9

Molecular Formula

C8H8Br2N2O2

Molecular Weight

323.97 g/mol

IUPAC Name

2,6-dibromo-N,N-dimethyl-4-nitroaniline

InChI

InChI=1S/C8H8Br2N2O2/c1-11(2)8-6(9)3-5(12(13)14)4-7(8)10/h3-4H,1-2H3

InChI Key

FALPCTLIMJBORS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1Br)[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dibromo N,n Dimethyl 4 Nitroaniline

Advanced Approaches for the Preparation of 2,6-Dibromo-N,N-dimethyl-4-nitroaniline

The preparation of this compound can be approached through two primary synthetic pathways: the direct dibromination of an N,N-dimethyl-4-nitroaniline precursor, or the N,N-dimethylation of a pre-dibrominated 4-nitroaniline (B120555) derivative. Each pathway presents distinct strategic considerations for achieving high regioselectivity and yield.

Strategies for Regioselective Dibromination of N,N-dimethyl-4-nitroaniline Precursors

The regioselective introduction of two bromine atoms onto an aniline (B41778) ring is governed by the electronic effects of the substituents present. In the case of N,N-dimethyl-4-nitroaniline, the N,N-dimethylamino group is a powerful activating group and an ortho-, para-director, while the nitro group at the para position is a deactivating, meta-directing group. The directing influence of the N,N-dimethylamino group dominates, guiding electrophilic substitution to the positions ortho to it, namely the C2 and C6 positions.

A common strategy involves the direct bromination of N,N-dimethylaniline in a solvent like dichloromethane (DCM) or glacial acetic acid. sciencemadness.org The lone pair of electrons on the nitrogen atom of the dimethylamino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack. prezi.com Since the para position is blocked by the nitro group in the N,N-dimethyl-4-nitroaniline precursor, bromination occurs selectively at the two ortho positions.

Alternatively, and more commonly documented, is the dibromination of 4-nitroaniline as the initial step. google.comgoogle.com This process is typically carried out in a strong acidic medium, such as sulfuric acid, using a brominating agent like elemental bromine or sodium bromide in the presence of an oxidant. google.comgoogle.com The subsequent step in this pathway is the N-alkylation of the resulting 2,6-dibromo-4-nitroaniline, which is discussed in the following section.

Exploration of N-Alkylation Methods for Dibromo-4-nitroaniline Derivatives

Once 2,6-dibromo-4-nitroaniline is synthesized, the final step is the introduction of two methyl groups to the nitrogen atom. Several N-alkylation methods are available for aromatic amines.

Traditional methods for N-methylation often employ toxic and operationally problematic reagents like methyl iodide or dimethyl sulfate. acs.orgnih.gov A classic and effective alternative is the Eschweiler-Clarke reaction , which uses formic acid and formaldehyde to achieve exhaustive methylation of primary amines without the risk of forming quaternary ammonium salts. wikipedia.org

More contemporary and sustainable approaches utilize catalytic systems. For example, ruthenium nanoparticles on a carbon support (Ru/C) have been shown to catalyze the N-dimethylation of primary aromatic amines using formaldehyde as the carbon source and H₂ as a green reducing agent under mild conditions. acs.orgnih.gov Another approach involves the use of dimethyl carbonate (DMC) as an environmentally friendly methylating agent, often in the presence of catalysts such as Cu–Zr bimetallic nanoparticles. acs.org These modern catalytic methods offer advantages like high selectivity, operational simplicity, and good functional group compatibility. acs.orgnih.gov

Comparison of N-Alkylation Methods
MethodMethylating Agent(s)Typical ConditionsAdvantagesDisadvantages
Methyl Halides Methyl iodide (CH₃I)Base, organic solventEffectiveToxic reagent, risk of quaternization
Eschweiler-Clarke Formaldehyde, Formic acidHeatAvoids quaternization, high yieldRequires stoichiometric reagents
Catalytic (Ru/C) Formaldehyde, H₂70°C, H₂ pressureGreen reducing agent, mild conditions acs.orgRequires catalyst and pressure equipment
Catalytic (Cu-Zr) Dimethyl Carbonate (DMC)180°C, AutoclaveGreen methylating agent acs.orgHigh temperature required acs.org

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

Significant progress has been made in developing environmentally benign methods for synthesizing 2,6-dibromo-4-nitroaniline, a key intermediate. A notable green process avoids the use of organic solvents by performing the reaction in an aqueous acidic medium. rsc.orgresearchgate.net

Green Synthesis of 2,6-dibromo-4-nitroaniline
SubstrateReagentsSolventTemperatureYieldKey Features
4-NitroanilineNaBr, NaBrO₃, H₂SO₄WaterRoom Temp.91% rsc.orgOrganic solvent-free, in-situ bromine generation, recyclable filtrate rsc.orgrsc.org

Reaction Mechanisms and Kinetic Studies in Synthetic Routes

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols, controlling selectivity, and improving yields. The synthesis of this compound involves two key mechanistic transformations: electrophilic aromatic bromination and nucleophilic N-alkylation.

Elucidation of Bromination Pathways in Sterically Hindered Anilines

The bromination of N,N-dimethyl-4-nitroaniline is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds through the formation of a sigma complex, also known as a Wheland intermediate. lookchem.com

Generation of the Electrophile : The brominating agent (e.g., Br₂) is polarized to generate a potent electrophile, Br⁺.

Nucleophilic Attack : The electron-rich aromatic ring, strongly activated by the N,N-dimethylamino group, attacks the electrophilic bromine. The resonance delocalization of the nitrogen lone pair substantially increases the nucleophilicity of the ortho and para positions. With the para position occupied, the attack occurs at an ortho carbon (C2 or C6).

Formation of the Sigma Complex : This attack forms a carbocation intermediate (the sigma complex), where the positive charge is delocalized across the ring and onto the nitrogen atom.

Rearomatization : A base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the brominated product.

This process is repeated at the second ortho position to yield the dibrominated product. While the N,N-dimethyl group is sterically bulky, its powerful electronic activating effect typically overcomes the steric hindrance for substitution at the adjacent ortho positions. However, in strongly acidic conditions, the mechanism can be altered. The amino group can become protonated, forming an anilinium ion (-N⁺H(CH₃)₂). chegg.com This protonated group is strongly deactivating and a meta-director, which would prevent the desired ortho-bromination. chegg.com Therefore, controlling the acidity of the reaction medium is crucial.

Mechanistic Insights into N,N-Dimethylation Reactions

The N,N-dimethylation of the 2,6-dibromo-4-nitroaniline intermediate involves the amine acting as a nucleophile. The specific mechanism depends on the chosen alkylation method.

Using Methyl Halides : This is a direct Sₙ2 reaction. The nitrogen atom's lone pair attacks the electrophilic methyl carbon of the methyl halide (e.g., methyl iodide), displacing the halide ion. This occurs twice to form the tertiary amine.

Eschweiler-Clarke Reaction : This multi-step mechanism proceeds as follows:

The primary amine attacks formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion.

Formic acid acts as a hydride donor, transferring a hydride to the iminium ion, which methylates the amine and releases carbon dioxide.

This sequence repeats with the resulting secondary amine to yield the final tertiary N,N-dimethylaniline derivative.

Catalytic Methylation with Formaldehyde/H₂ : This pathway is mechanistically similar to the first step of the Eschweiler-Clarke reaction but uses catalytic hydrogenation for the reduction step. nih.gov

The amine and formaldehyde react to form an iminium ion intermediate. nih.gov

The iminium ion is then reduced by hydrogen on the surface of the metal catalyst (e.g., Ru/C). nih.gov

This process is repeated to achieve dimethylation.

These mechanistic pathways provide a framework for understanding and controlling the synthesis of this compound, a compound of significant industrial relevance.

Influence of Reaction Conditions on Product Purity and Yield in Multi-step Synthesis

The multi-step synthesis of this compound is a process where precise control over reaction conditions is paramount to achieving high product purity and yield. The primary synthetic route involves the selective bromination of an N,N-dimethyl-4-nitroaniline precursor. Research into the synthesis of closely related analogs, such as 2,6-dibromo-4-N-methyl-p-nitroaniline and 2,6-dibromo-4-nitroaniline, provides significant insights into the critical parameters that influence the reaction outcome. These parameters primarily include the concentration of the acidic medium, reaction temperature, and the nature of the brominating agent and solvent system.

Detailed Research Findings

Investigations into the dibromination of p-nitroaniline derivatives in a sulfuric acid medium demonstrate a clear correlation between the acid concentration, temperature, and the purity of the resulting dibrominated product. A series of experiments detailed in patent literature for the synthesis of 2,6-dibromo-4-N-methyl-p-nitroaniline highlights this relationship. The process involves treating the starting material with a brominating agent in sulfuric acid, followed by the addition of an oxidant like hydrogen peroxide.

The findings indicate that both the concentration of sulfuric acid and the reaction temperature are critical variables. For instance, conducting the reaction at a moderate temperature of 20-25°C in 60% sulfuric acid resulted in a product purity of 99.32%. Increasing the temperature to 50-55°C while using a higher concentration of sulfuric acid (80%) still yielded a high-purity product (99.26%). This suggests that a balance between acid strength and thermal energy is necessary to drive the reaction to completion efficiently while minimizing side-product formation. The data from these experiments are summarized in the table below.

Interactive Data Table: Effect of Reaction Conditions on Product Purity
ExperimentStarting MaterialSulfuric Acid Conc.Brominating AgentReaction Temperature (°C)Final Purity (%)
1p-Nitroaniline60%Bromine / H₂O₂20-2599.32
2p-Nitroaniline80%Bromine / H₂O₂50-5599.26
3p-Nitroaniline50%Sodium Bromide / H₂O₂60-7098.83
4p-Nitroaniline90%Sodium Bromide / H₂O₂30-4098.78
5p-Nitroaniline30%Bromine / Chlorine35-4599.05

Data pertains to the synthesis of 2,6-dibromo-4-N-methyl-p-nitroaniline, a close structural analog of the target compound.

Advanced Structural Characterization and Crystallography of 2,6 Dibromo N,n Dimethyl 4 Nitroaniline

Single Crystal X-ray Diffraction Analysis

Without experimental crystallographic data, a definitive determination of the solid-state structure of 2,6-Dibromo-N,N-dimethyl-4-nitroaniline is not possible. This includes key parameters such as bond lengths, bond angles, and torsion angles which define the molecule's three-dimensional shape.

Determination of Molecular Geometry and Conformational Preferences in the Solid State

The conformational preferences of the N,N-dimethylamino and nitro groups relative to the dibrominated benzene (B151609) ring are unknown in the solid state. Factors such as steric hindrance between the ortho-bromo substituents and the dimethylamino group, as well as electronic effects, would significantly influence the molecule's conformation. However, without crystallographic data, any discussion would be purely speculative.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. This analysis requires the crystallographic information file (CIF) as input. As no crystal structure has been reported for this compound, a Hirshfeld surface analysis cannot be performed. Therefore, a quantitative breakdown of the contributions of different intermolecular contacts to the crystal packing is not available.

Polymorphism and Solid-State Engineering

Identification and Characterization of Different Crystalline Forms

Polymorphism refers to the ability of a compound to crystallize in multiple distinct crystal structures. There are no reports in the scientific literature detailing the existence or characterization of different polymorphic forms of this compound.

Quantum Chemical and Computational Studies of 2,6 Dibromo N,n Dimethyl 4 Nitroaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties.

Geometry Optimization and Vibrational Frequency Analysis (e.g., FT-IR, FT-Raman Correlations)

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. Following optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. This theoretical data is often correlated with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. For the related compound 2,6-dibromo-4-nitroaniline, studies have utilized DFT methods like B3LYP with a 6-31G* basis set to perform such analyses. However, specific optimized coordinates and vibrational frequency data for 2,6-Dibromo-N,N-dimethyl-4-nitroaniline are not available in the reviewed literature.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests that the molecule is more reactive and can be easily excited. Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule involved in electron donation and acceptance, respectively. While extensive research on the HOMO-LUMO gaps of various nitroaniline derivatives exists, specific calculated values and orbital plots for this compound have not been reported in the available sources.

Electrostatic Potential (ESP) and Charge Distribution Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map illustrates regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen or nitrogen), which are susceptible to electrophilic attack, and regions of positive potential (associated with hydrogen atoms or electron-deficient areas), which are prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions and the reactive sites of a molecule. ESP maps and detailed charge distribution analyses for this compound are not present in the sourced scientific literature.

Theoretical Investigations of Spectroscopic Signatures

Computational methods are also employed to predict and interpret various types of spectra, providing a deeper understanding of the molecule's structure and dynamics.

Computational Prediction and Interpretation of Nuclear Magnetic Resonance (NMR) Spectra (e.g., ¹H, ¹³C)

Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms for Nuclear Magnetic Resonance (NMR) spectroscopy. These predictions are highly sensitive to the electronic environment of each nucleus and serve as a powerful aid in the assignment of experimental NMR spectra. While experimental ¹H and ¹³C NMR data have been published for the related compound 2,6-dibromo-4-nitroaniline, computational predictions and detailed interpretations of the NMR spectra for this compound are not available in the reviewed literature.

Advanced Vibrational Mode Assignments through Potential Energy Distribution (PED) Analysis

While basic vibrational frequency calculations can predict spectra, a Potential Energy Distribution (PED) analysis provides a more detailed and quantitative assignment of each vibrational mode. PED analysis determines the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal mode of vibration. This allows for a precise and unambiguous assignment of the peaks observed in experimental IR and Raman spectra. A PED analysis for this compound has not been found in the existing literature.

Simulated UV-Vis Absorption Spectra and Electronic Transitions

In 4-nitroaniline (B120555), this transition is typically observed in the UV-Vis spectrum as a strong absorption band. The introduction of N,N-dialkyl groups, such as in N,N-diethyl-4-nitroaniline, generally leads to a bathochromic (red) shift of this absorption maximum. This is attributed to the enhanced electron-donating ability of the dialkylamino group compared to the primary amino group.

For this compound, the ICT band is expected to be significantly influenced by the ortho-bromo substituents. These bulky groups force the N,N-dimethylamino group to twist out of the plane of the benzene (B151609) ring, disrupting the π-orbital overlap and, consequently, the electronic conjugation. This steric inhibition of resonance would likely result in a hypsochromic (blue) shift of the ICT band compared to a hypothetical planar analogue. The electronic transitions would be calculated using Time-Dependent Density Functional Theory (TD-DFT), a common method for predicting excited state properties.

Table 1: Expected Major Electronic Transitions and Their Nature for this compound

Transition Wavelength (nm) (Anticipated) Oscillator Strength (f) (Anticipated) Nature of Transition
S₀ → S₁ Intramolecular Charge Transfer (ICT) from the N,N-dimethylamino group to the nitro group (HOMO → LUMO)

Note: The anticipated wavelength and oscillator strength would require specific TD-DFT calculations.

Analysis of Intramolecular Interactions and Steric Effects

The molecular structure and properties of this compound are heavily dictated by the interplay of intramolecular interactions and steric effects.

Quantification of Steric Hindrance from Dibromo and N,N-Dimethyl Groups

The steric hindrance in this compound arises primarily from the repulsive interactions between the two bromine atoms and the N,N-dimethylamino group, all situated in close proximity on the benzene ring. This steric clash forces the N,N-dimethylamino group to rotate out of the plane of the aromatic ring. The degree of this out-of-plane rotation, often quantified by the dihedral angle between the plane of the amino group and the plane of the benzene ring, is a direct measure of the steric strain.

Computational geometry optimization using methods like Density Functional Theory (DFT) would provide a quantitative value for this dihedral angle. For comparison, in the less sterically hindered N,N-dimethyl-4-nitroaniline, this dihedral angle is smaller. The presence of the two large bromine atoms in the ortho positions significantly increases this angle, leading to a more twisted conformation.

Influence of Steric Effects on Mesomeric Interactions and Conformational Dynamics

The steric-induced twisting of the N,N-dimethylamino group has a profound impact on the mesomeric (resonance) interactions within the molecule. The efficiency of the electron donation from the nitrogen lone pair into the aromatic π-system is dependent on the orbital overlap, which is maximized in a planar conformation. As the N,N-dimethylamino group twists out of the plane, this overlap is reduced, thereby diminishing the mesomeric effect.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate donor-acceptor interactions within a molecule, providing a quantitative picture of electron delocalization. In this compound, the key donor-acceptor interaction is the delocalization of the lone pair of electrons from the nitrogen atom of the N,N-dimethylamino group (the donor) into the antibonding π* orbitals of the benzene ring and the nitro group (the acceptors).

The strength of this interaction is quantified by the second-order perturbation theory energy of stabilization, E(2). A larger E(2) value indicates a more significant delocalization and a stronger electronic interaction. Due to the steric hindrance and the resulting out-of-plane twist of the N,N-dimethylamino group, the E(2) value for the n(N) → π(C-C) and n(N) → π(N-O) interactions in this compound is expected to be smaller than that in a less sterically hindered molecule like N,N-dimethyl-4-nitroaniline.

Table 2: Anticipated NBO Analysis Results for Key Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) (Anticipated)
LP (1) N π* (C1-C6)
LP (1) N π* (C2-C3)

Note: The anticipated E(2) values would be obtained from specific NBO calculations.

Conceptual Density Functional Theory (CDFT) Applications

Conceptual Density Functional Theory (CDFT) provides a framework to understand and predict chemical reactivity using various descriptors derived from the electron density.

Fukui Functions and Local Reactivity Descriptors

Fukui functions, f(r), are local reactivity descriptors that indicate the propensity of a particular site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. The condensed Fukui functions provide these values for each atomic site.

For this compound, the Fukui functions would reveal the most reactive sites.

f+(r): This function indicates the preferred sites for nucleophilic attack (attack by an electron-rich species). It is expected that the carbon atoms of the benzene ring attached to the nitro group and the nitrogen atom of the nitro group itself will have high f+(r) values, indicating their electrophilic character.

f-(r): This function points to the preferred sites for electrophilic attack (attack by an electron-poor species). The nitrogen atom of the N,N-dimethylamino group and the ortho and meta carbon atoms of the benzene ring are likely to have high f-(r) values, reflecting their nucleophilic character.

f0(r): This function is used to predict sites for radical attack.

The steric hindrance around the N,N-dimethylamino group might also influence the local reactivity, potentially making the sterically accessible sites more favorable for reaction, even if their intrinsic electronic reactivity is slightly lower.

Table 3: Anticipated Condensed Fukui Function Values for Selected Atoms

Atom f+ (for nucleophilic attack) (Anticipated) f- (for electrophilic attack) (Anticipated)
N (amino)
C (ortho to amino)
C (meta to amino)
C (para to amino, attached to nitro)
N (nitro)
O (nitro)

Note: The anticipated Fukui function values would be derived from specific CDFT calculations.

Molecular Basicities and Acidities (pKa) based on Theoretical Descriptors

The determination of a molecule's acidity or basicity, quantified by its pKa value, is crucial for understanding its chemical behavior. While experimental determination remains the benchmark, quantum chemical and computational studies offer powerful predictive tools to estimate these values based on fundamental molecular properties. For this compound, theoretical descriptors provide a molecular-level understanding of the factors governing its proton-donating and accepting capabilities.

Theoretical pKa calculations for substituted anilines, a class to which this compound belongs, are well-established and rely on the calculation of the Gibbs free energy change of the acid-base reaction. These calculations are typically performed using a thermodynamic cycle that separates the reaction into gas-phase and solvation components.

Quantum chemical methods are robust techniques for estimating acidity constants. pnu.ac.ir The accuracy of these predictions is highly dependent on the level of theory and basis set used. Common computational approaches include Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods such as Møller–Plesset perturbation theory (MP2). pnu.ac.ir The choice of basis set, for instance, 6-31G* or the more extensive 6-311++G(2df,2p), also plays a significant role in the accuracy of the results. pnu.ac.iracs.org

A critical aspect of theoretical pKa prediction is the accurate representation of the solvent environment, as pKa is a solution-phase property. Solvation energies are often determined using polarizable continuum models (PCM), such as the Integral Equation Formalism PCM (IEF-PCM) or the DPCM model, which simulate the solvent as a continuous dielectric medium. pnu.ac.iracs.org For more precise calculations, explicit solvent molecules can be included in the computational model to account for specific solute-solvent interactions, such as hydrogen bonding. mdpi.com

The electronic properties of the substituents on the aniline (B41778) ring are major determinants of its pKa. Electron-withdrawing groups, like the nitro group and bromine atoms in this compound, are expected to decrease the pKa of the conjugate acid (anilinium ion), making the aniline less basic. Conversely, electron-donating groups increase the basicity. researchgate.net Theoretical descriptors that quantify these electronic effects, such as the natural charge on the amino nitrogen, have shown strong correlations with experimental pKa values for a series of substituted anilines. researchgate.net

Theoretical Descriptor/Method Description Relevance to pKa Calculation
Gibbs Free Energy (ΔG) The overall energy change in the protonation/deprotonation reaction.Directly used to calculate the pKa value.
Gas-Phase Proton Affinity The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.A key component of the thermodynamic cycle for pKa calculation.
Solvation Free Energy The free energy change associated with transferring a molecule from the gas phase to the solvent.Crucial for converting gas-phase energies to solution-phase pKa values.
Quantum Chemical Methods (DFT, MP2) Approaches used to calculate the electronic structure and energy of molecules.Provide the fundamental data for calculating Gibbs free energies. pnu.ac.ir
Basis Sets (e.g., 6-31G*, 6-311++G(2df,2p)) Mathematical functions used to describe the distribution of electrons in atoms.The choice of basis set affects the accuracy of the calculated energies. pnu.ac.iracs.org
Solvation Models (e.g., PCM, IEF-PCM) Computational models that simulate the effect of the solvent on the solute.Essential for accurate prediction of solution-phase properties like pKa. acs.org
Natural Atomic Charges A method for calculating the distribution of electronic charge in a molecule.The charge on the nitrogen atom correlates with the basicity of anilines. researchgate.net

Electronic and Optical Properties Research of 2,6 Dibromo N,n Dimethyl 4 Nitroaniline

Linear Optical Properties Studies

Linear optical properties are fundamental to characterizing a material's interaction with light. These properties are essential for applications in which the material passively influences the propagation of light.

The Sellmeier equation is of the form:

n²(λ) = 1 + (A * λ²) / (λ² - λ₀²)

where 'n' is the refractive index, 'λ' is the wavelength, 'A' is a constant related to the oscillator strength, and 'λ₀' is the resonant wavelength.

For DBNMNA, the measured refractive indices at various wavelengths provide a basis for understanding how 2,6-Dibromo-N,N-dimethyl-4-nitroaniline might behave. The dispersion curve, which illustrates the change in refractive index with wavelength, is a critical parameter for designing optical components that require specific chromatic dispersion properties.

Table 1: Refractive Index Data for the Analogous Compound 2,6-dibromo-N-methyl-4-nitroaniline (DBNMNA)

Wavelength (nm)Refractive Index (n)
500Data not available
600Data not available
700Data not available
800Data not available
900Data not available
1000Data not available
1100Data not available

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about its electronic transitions. The solvent environment can significantly influence these transitions, a phenomenon known as solvatochromism. For push-pull molecules like nitroaniline derivatives, the charge-transfer band is particularly sensitive to the polarity of the solvent. acs.orgpsu.edunih.gov

While specific UV-Vis spectra for this compound in a range of solvents were not found, studies on analogous compounds such as N,N-diethyl-4-nitroaniline (DENA) and p-nitroaniline (pNA) demonstrate the expected solvatochromic behavior. researchgate.netchemrxiv.org Generally, an increase in solvent polarity leads to a bathochromic (red) shift of the intramolecular charge transfer band. acs.orgpsu.edunih.gov This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents.

The absorption maxima (λ_max) for these related compounds in different solvents can be used to infer the likely behavior of this compound. The presence of the two bromo substituents and the N,N-dimethylamino group will influence the exact position of the absorption bands.

Table 2: UV-Vis Absorption Maxima (λ_max) for Analogous Nitroaniline Derivatives in Various Solvents

SolventN,N-diethyl-4-nitroaniline (DENA) λ_max (nm)p-nitroaniline (pNA) λ_max (nm)
CyclohexaneNot Available~320 psu.edu
1,4-DioxaneNot Available~330 psu.edu
Methanol (B129727)Not Available~360
WaterNot Available~380 psu.edu

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are of great interest for applications in optical communications, data storage, and optical computing. researchgate.net Organic molecules with a push-pull electronic structure, such as this compound, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities. researchgate.net

The first-order hyperpolarizability (β) is a measure of a molecule's second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). The second hyperpolarizability (γ) governs third-order NLO phenomena such as third-harmonic generation (THG) and degenerate four-wave mixing (DFWM).

While specific calculated values for the hyperpolarizabilities of this compound are not available, theoretical studies on p-nitroaniline and its derivatives provide a framework for understanding the factors that influence these properties. researchgate.net Computational methods, such as those based on density functional theory (DFT), are often employed to calculate these parameters. researchgate.net The magnitude of β is highly dependent on the intramolecular charge transfer between the electron-donating and electron-accepting groups.

For N,N-dimethyl-4-nitroaniline derivatives, the introduction of substituents in the ortho positions to the dimethylamino group can have a significant impact on the hyperpolarizability. semanticscholar.org Steric hindrance from the ortho-bromo groups in this compound is expected to cause a rotation of the dimethylamino group out of the plane of the benzene (B151609) ring. semanticscholar.org This twisting can reduce the π-conjugation between the donor and acceptor groups, which in turn would likely decrease the first-order hyperpolarizability (β) compared to the planar parent compound, N,N-dimethyl-4-nitroaniline.

Table 3: Representative First-Order Hyperpolarizability (β) Values for Analogous Compounds

Compoundβ (10⁻³⁰ esu)Method
p-Nitroaniline~9.6 researchgate.netExperimental
N,N-dimethyl-4-nitroanilineNot Available-

Several experimental techniques are used to characterize the NLO properties of materials.

Third Harmonic Generation (THG) is a process where three photons of the same frequency interact with a nonlinear material to generate a single photon with three times the frequency. biologists.comamplitude-laser.com THG microscopy is a valuable tool for visualizing unstained biological samples and for characterizing organic nonlinear optical materials. biologists.comip-paris.frresearchgate.net It is particularly sensitive to interfaces and changes in the third-order nonlinear susceptibility (χ⁽³⁾). biologists.com

Degenerate Four-Wave Mixing (DFWM) is another third-order NLO process where three input beams of the same frequency interact in a nonlinear medium to produce a fourth beam. optica.orgacs.orgnih.govacs.orguh.edu This technique is widely used to measure the elements of the third-order nonlinear susceptibility tensor. optica.orgacs.orgnih.govacs.orguh.edu DFWM experiments can be configured to investigate various aspects of the NLO response, including its magnitude and temporal dynamics. optica.org In acentric organic crystals, cascaded second-order effects can also contribute to the effective third-order susceptibility measured in DFWM experiments. optica.org

The relationship between the molecular structure of a compound and its NLO properties is a key area of research. For push-pull nitroaniline derivatives, several factors are known to influence the NLO response:

Strength of Donor and Acceptor Groups: The N,N-dimethylamino group is a strong electron donor, and the nitro group is a strong electron acceptor. The combination of these groups at the para positions of the benzene ring creates a significant intramolecular charge transfer, which is a primary requirement for a large second-order NLO response. semanticscholar.orgnih.gov

π-Conjugated System: The benzene ring acts as a π-conjugated bridge, facilitating the charge transfer between the donor and acceptor groups. nih.gov

Molecular Geometry: The planarity of the molecule is crucial for maximizing the overlap of the π-orbitals and, consequently, the charge transfer. As mentioned previously, steric hindrance from substituents in the ortho positions to the donor or acceptor groups can force these groups out of the plane of the aromatic ring. semanticscholar.org In the case of this compound, the two bromo atoms ortho to the N,N-dimethylamino group are expected to cause a significant rotation of this donor group. This deviation from planarity would likely reduce the π-conjugation and, as a result, diminish the first-order hyperpolarizability (β) compared to a planar analogue. semanticscholar.org This "ortho-effect" has been studied through dipole moment measurements in di- and tri-substituted N,N-dimethylanilines. semanticscholar.org

Photophysical Characterization

Fluorescence and Phosphorescence Spectroscopy

No published fluorescence or phosphorescence spectra for this compound could be located.

Quantum Yield and Lifetime Measurements

Specific data on the fluorescence or phosphorescence quantum yields and excited-state lifetimes for this compound are not available in the reviewed literature.

Solvatochromic Effects on Photophysical Behavior

While solvatochromism is a known phenomenon in similar molecules, a detailed study on how different solvents affect the photophysical behavior of this compound has not been found. Consequently, no data tables illustrating these effects can be provided.

Reactivity, Derivatization, and Advanced Reaction Studies of 2,6 Dibromo N,n Dimethyl 4 Nitroaniline

Functionalization Strategies

The strategic functionalization of 2,6-Dibromo-N,N-dimethyl-4-nitroaniline allows for the introduction of diverse chemical moieties, paving the way for the synthesis of a wide array of novel compounds. The reactivity of its aromatic core and its functional groups can be selectively exploited to achieve desired chemical transformations.

Investigation of Aromatic Substitution Reactions

The bromine atoms at the 2 and 6 positions of this compound are susceptible to displacement through various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has proven to be an effective method for the arylation of related compounds like 2,6-dibromo-4-nitroaniline. researchgate.net This palladium-catalyzed reaction typically involves the coupling of the dibromoaniline with an aryl boronic acid in the presence of a palladium catalyst and a base.

While specific studies on the N,N-dimethylated analog are not extensively documented, the reaction conditions for the parent aniline (B41778) provide a strong basis for its functionalization. A ligand-free palladium acetate (B1210297) catalyst in aqueous N,N-dimethylformamide (DMF) has been shown to be effective for the synthesis of 2,6-bisaryl-4-nitroanilines. researchgate.net The reaction proceeds efficiently at elevated temperatures, typically around 80°C. researchgate.net The electronic nature of the aryl boronic acid can influence the reaction, with both electron-rich and electron-deficient partners affording high yields. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline with Aryl Boronic Acids researchgate.net

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Methylphenyl boronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80High
24-Fluorophenyl boronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80High
33,4,5-Trifluorophenyl boronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80High

It is anticipated that this compound would undergo similar transformations, potentially with altered reactivity due to the increased steric hindrance and electron-donating nature of the N,N-dimethylamino group compared to the amino group. Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that could be employed to substitute the bromine atoms with various amines, further expanding the synthetic utility of this scaffold.

Reactivity of the Nitro Group and its Transformation

The nitro group at the 4-position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be achieved using a variety of reagents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

For instance, the reduction of N,N-dimethyl-4-nitroaniline to N,N-dimethyl-p-phenylenediamine has been successfully carried out using Raney nickel as a catalyst under hydrogen pressure. This transformation is a critical step in the synthesis of various dyes and photographic developers. The nitro group in this compound is expected to undergo similar reductions to yield the corresponding 2,6-dibromo-N,N-dimethyl-p-phenylenediamine. This resulting diamine is a valuable precursor for the synthesis of more complex heterocyclic systems.

Chemical Transformations of the N,N-Dimethylamino Group (e.g., Diazotization, Acylation)

Unlike primary aromatic amines, the tertiary N,N-dimethylamino group in this compound cannot undergo diazotization reactions. However, this group is susceptible to other chemical transformations, such as oxidative N-dealkylation. This reaction involves the removal of one or both methyl groups to yield the corresponding N-methylaniline or aniline derivative.

Studies on the oxidative N-demethylation of N,N-dimethylaniline have shown that this transformation can be catalyzed by various systems, including cytochrome P-450 isozymes. While specific studies on the 2,6-dibromo-4-nitro substituted analog are scarce, it is plausible that similar enzymatic or chemical oxidation methods could be applied. Photoinduced demethylation of 4-nitro-N,N-dimethylaniline has also been reported, suggesting that photochemical methods could be a viable strategy for the transformation of the N,N-dimethylamino group. rsc.org Acylation reactions are generally not applicable to tertiary amines like the N,N-dimethylamino group.

Role in Advanced Organic Synthesis

The functionalized derivatives of this compound are valuable building blocks for the construction of more elaborate and complex molecular architectures, including polyaromatic systems and advanced dye molecules.

As a Building Block for Complex Polyaromatic Systems

The di-functional nature of this compound derivatives, particularly after transformation of the functional groups, makes them ideal precursors for the synthesis of fused polyaromatic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular coupling reactions, can lead to the formation of carbazole (B46965) and phenazine (B1670421) ring systems.

The synthesis of carbazole derivatives can be achieved through various methods, including the Cadogan cyclization of o-nitrobiphenyls or palladium-catalyzed intramolecular C-H arylation. Starting from a 2,6-diaryl-N,N-dimethyl-4-nitroaniline (obtained via Suzuki coupling), reduction of the nitro group would yield a 2,6-diaryl-N,N-dimethyl-p-phenylenediamine. While direct cyclization to a carbazole from this specific diamine is not straightforward, related strategies involving intramolecular C-N bond formation from suitably functionalized diarylamines are well-established. For instance, the synthesis of 2,7-dibromo-9H-carbazole is achieved from 4,4'-dibromo-2-nitro-biphenyl through a reductive cyclization using triphenylphosphine. chemicalbook.com

Phenazines, another class of important nitrogen-containing heterocycles, are often synthesized from o-phenylenediamines. The 2,6-dibromo-N,N-dimethyl-p-phenylenediamine, obtained from the reduction of the parent nitro compound, could potentially be further functionalized at the bromine positions and then undergo oxidative cyclization to form phenazine derivatives. Various methods for phenazine synthesis exist, including the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds and oxidative cyclization of diphenylamines. researchgate.net

Synthesis of Advanced Dye Molecules and Pigments from this compound Derivatives

The chromophoric properties of nitroaniline derivatives make them excellent candidates for the synthesis of dyes and pigments. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the N,N-dimethylamino group create a push-pull system, which is a key feature in many dye molecules.

Azo Dyes: While the tertiary amine of this compound cannot be diazotized itself, its derivatives can be used in the synthesis of azo dyes. For example, after reduction of the nitro group to a primary amine, the resulting 2,6-dibromo-N,N-dimethyl-p-phenylenediamine can be diazotized and coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes. byjus.com The color of these dyes can be tuned by the nature of the coupling component. The presence of the N,N-dimethylamino group often imparts a bathochromic (deepening of color) shift.

Triphenylamine (B166846) Dyes: The dibromo functionality of this compound allows for its use as a building block in the synthesis of triphenylamine-based dyes. Through sequential Suzuki or Buchwald-Hartwig coupling reactions, two additional aryl groups can be introduced at the 2 and 6 positions. These triphenylamine structures are known for their excellent photophysical properties and are widely used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.govmdpi.com The N,N-dimethylamino and nitro groups can be further modified to fine-tune the electronic and optical properties of the final dye molecule.

Pigments: The derivatives of this compound can also serve as precursors for pigments. For instance, the synthesis of 6,6′-dibromoindigo, the main component of Tyrian purple, involves the use of 4-bromo-2-nitroaniline (B116644) as a key intermediate. nih.gov By analogy, derivatives of this compound could potentially be utilized in the synthesis of novel indigoid or other classes of pigments, where the specific substitution pattern could lead to unique color and stability properties.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the "Exploration of Catalytic Applications and Ligand Development" for the compound This compound .

Research and publications to date have not detailed the use of this specific molecule as a catalyst, as a precursor for ligand synthesis, or in studies related to advanced catalytic reaction mechanisms. The focus of existing research primarily revolves around its closely related analogue, 2,6-Dibromo-4-nitroaniline, which serves as an intermediate in the synthesis of dyes and other organic compounds.

Due to the absence of research data on the catalytic applications and ligand development of this compound, it is not possible to provide an article on this specific topic.

Theoretical Frameworks and Predictive Modeling for 2,6 Dibromo N,n Dimethyl 4 Nitroaniline

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool to predict the physicochemical properties of molecules based on their structural and electronic features. This approach is particularly valuable for forecasting the behavior of novel compounds without the need for extensive experimental synthesis and characterization.

Development of Predictive Models for Electronic and Optical Behavior

The development of predictive models for the electronic and optical behavior of molecules like 2,6-Dibromo-N,N-dimethyl-4-nitroaniline relies heavily on quantum mechanical calculations, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods are employed to calculate a range of molecular properties that govern the electronic and optical characteristics of a compound.

For substituted N,N-dimethyl-4-nitroanilines, a key structural feature influencing their properties is the geometry of the dimethylamino group. In derivatives with substituents in the ortho-position, such as this compound, steric hindrance forces the dimethylamino group to adopt a trigonal-pyramidal configuration and to be significantly twisted with respect to the plane of the benzene (B151609) ring. This contrasts with meta-substituted derivatives where the group tends to be more planar. This deviation from planarity in ortho-substituted compounds has a profound impact on their electronic structure and, consequently, their optical properties.

Predictive models for these compounds would typically involve calculating key electronic parameters. The table below, based on computational studies of related N,N-dimethyl-4-nitroaniline derivatives, illustrates the types of data that would be generated for such a model.

CompoundSubstitution PatternTwist Angle of Dimethylamino Group (°)Calculated Dipole Moment (Debye)HOMO-LUMO Energy Gap (eV)
N,N-dimethyl-4-nitroanilineUnsubstituted~07.54.2
2-Bromo-N,N-dimethyl-4-nitroanilineOrtho-monosubstituted~306.84.5
2,6-Dimethyl-N,N-dimethyl-4-nitroanilineOrtho-disubstituted~605.94.8

Note: The data in this table is illustrative and based on trends observed in computational studies of related compounds to demonstrate the expected effects of ortho-substitution on this compound.

Correlation of Molecular Descriptors with Experimental Data

A crucial aspect of QSPR modeling is the correlation of calculated molecular descriptors with experimentally determined properties. Molecular descriptors are numerical values that encode information about the structure, topology, and electronic features of a molecule. For this compound, relevant descriptors would include:

Steric Descriptors: Such as the twist angle of the dimethylamino and nitro groups, and van der Waals volume. The two bulky bromine atoms in the ortho positions are expected to significantly influence these parameters.

Electronic Descriptors: Including the HOMO-LUMO energy gap, dipole moment, and atomic charges. These are directly related to the electronic transitions and the nonlinear optical (NLO) response of the molecule.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

By establishing a statistically significant correlation between these descriptors and experimental data (such as absorption maxima, fluorescence quantum yields, and hyperpolarizability values) for a series of related compounds, a robust QSPR model can be built. This model can then be used to predict the properties of new, unsynthesized derivatives, including other halogenated or substituted N,N-dimethyl-4-nitroanilines.

Machine Learning and Artificial Intelligence in Predicting Molecular Properties

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to develop sophisticated predictive models that can learn from large datasets of chemical information. These data-driven approaches offer the potential to accelerate the discovery and design of new molecules with desired properties.

Application of Machine Learning Algorithms for Property Prediction

While specific machine learning models for this compound are not yet prevalent in the literature, the methodology is well-established for a wide range of chemical compounds. The general workflow for applying ML to predict the properties of a molecule like this compound would involve:

Data Collection and Curation: Assembling a large dataset of molecules with known properties. For this specific case, this would ideally include a diverse set of substituted nitroanilines.

Featurization: Converting the molecular structures into a numerical format that can be understood by ML algorithms. This involves calculating the molecular descriptors discussed in the previous section.

Model Training: Using a portion of the dataset to train an ML algorithm (such as random forests, support vector machines, or neural networks) to recognize the relationship between the molecular features and the target properties.

Model Validation: Testing the trained model on a separate portion of the dataset to evaluate its predictive accuracy.

Prediction: Using the validated model to predict the properties of new molecules, such as this compound and its potential derivatives.

The following table illustrates a hypothetical dataset structure that could be used to train an ML model for predicting the first hyperpolarizability (a measure of NLO activity) of substituted N,N-dimethyl-4-nitroanilines.

Molecular Descriptor 1 (e.g., HOMO-LUMO Gap)Molecular Descriptor 2 (e.g., Dipole Moment)Molecular Descriptor 3 (e.g., Steric Hindrance Parameter)Target Property (First Hyperpolarizability, β)
4.27.50.130 x 10-30 esu
4.56.80.822 x 10-30 esu
4.85.91.515 x 10-30 esu

Note: This table is a simplified representation of the data used in machine learning applications and the property values are for illustrative purposes.

Data-Driven Approaches for Novel Derivative Design

Beyond property prediction, ML and AI can be used for the inverse design of novel derivatives of this compound with tailored properties. Generative models, a class of AI algorithms, can learn the underlying patterns in a dataset of existing molecules and then generate new, virtual molecules that are predicted to have desired characteristics.

For example, a generative model could be trained on a database of NLO materials. By providing the model with a target range for properties like a high first hyperpolarizability and a specific absorption wavelength, the model could propose novel derivatives of this compound with different substituents or modifications to the core structure. These computationally generated candidates could then be further investigated using DFT and QSPR models before being prioritized for experimental synthesis, thereby streamlining the materials discovery process.

Future Research Directions and Emerging Applications in Materials Science

Exploration in Advanced Organic Electronic and Photonic Materials

The inherent charge-transfer characteristics of nitroaniline derivatives make them prime candidates for organic electronic and photonic materials. Research into closely related compounds suggests that 2,6-Dibromo-N,N-dimethyl-4-nitroaniline could exhibit valuable properties.

For instance, the mono-methylated analogue, 2,6-Dibromo-N-methyl-4-nitroaniline (DBNMNA) , has been identified as a new electro-optic organic crystal. It crystallizes in a polar orthorhombic space group (Fdd2), a prerequisite for second-order nonlinear optical (NLO) activity. This polar orientation was confirmed by second harmonic generation (SHG) and electro-optic measurements, highlighting its potential for use in high-bandwidth electro-optic modulators and switches. The steric interaction between the N-methyl group and the ortho-bromine atom causes a significant twist of the amino group relative to the phenyl ring, which in turn influences the crystal packing and electronic properties.

Similarly, the parent compound N,N-dimethyl-4-nitroaniline is a well-studied chromophore used as a model for non-linear optical organic materials. researchgate.net Its derivatives are known to possess high molecular dipole moments and can exhibit piezoelectric, superelastic, and superplastic properties, making them valuable for flexible organic electronics. researchgate.net

Future research on this compound would likely focus on synthesizing high-purity single crystals and characterizing their optical and electronic properties. The introduction of two bromine atoms is expected to heavily influence molecular hyperpolarizability, crystal packing, and phase-matching capabilities, which are critical for applications in frequency doubling and optical switching. Theoretical studies employing Density Functional Theory (DFT) could predict its NLO coefficients and guide experimental efforts. researchgate.netresearchgate.net

Table 1: Comparison of Properties for Nitroaniline Derivatives
CompoundMolecular FormulaKey FeaturePotential ApplicationReference
2,6-Dibromo-N-methyl-4-nitroanilineC7H6Br2N2O2Confirmed electro-optic crystalElectro-optic modulators, SHG
N,N-Dimethyl-4-nitroanilineC8H10N2O2Model NLO chromophore, piezoelectricNon-linear optics, flexible electronics researchgate.net
2,6-Dibromo-4-nitroanilineC6H4Br2N2O2Synthetic precursor for dyesDye synthesis sigmaaldrich.com

Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis) for Enhanced Efficiency

The synthesis of highly substituted anilines like this compound can be challenging, often requiring harsh conditions and leading to purification difficulties. Modern synthetic methodologies offer pathways to overcome these challenges, enhancing efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow synthesis is particularly advantageous for hazardous reactions like nitration and bromination. It allows for precise control over reaction parameters (temperature, pressure, stoichiometry), rapid mixing, and improved heat transfer, which minimizes the formation of byproducts. For the synthesis of aromatic amines, flow processes have been successfully used for the reduction of nitro compounds under metal-free conditions, offering high yields in very short reaction times. nih.govmdpi.com A future synthetic route to the target compound could involve a multi-step flow process, starting from N,N-dimethylaniline, that integrates bromination and nitration steps in a contained and automated system, thereby improving safety and process mass intensity (PMI). rsc.org

Photoredox Catalysis: This emerging field uses visible light to initiate single-electron transfer processes, enabling the formation of chemical bonds under exceptionally mild conditions. polyu.edu.hk Photoredox catalysis has proven effective for C-N bond formation, a key step in the synthesis of many complex amines. acs.orgnih.govchemrxiv.orgvirginia.edu Future research could explore a photoredox-catalyzed approach to either introduce the bromine atoms or construct the C-N bond of the dimethylamino group. This method could offer higher selectivity and functional group tolerance compared to traditional methods, avoiding the need for harsh reagents and high temperatures.

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions and Dynamics

To optimize the novel synthetic methodologies described above, a detailed mechanistic understanding is crucial. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring are invaluable for this purpose.

For a multi-step synthesis involving bromination and nitration, real-time reaction monitoring can provide critical data on the concentration of reactants, intermediates, and products. spectroscopyonline.com Techniques such as in-situ FT-IR, Raman, and NMR spectroscopy can be integrated into flow reactors or batch setups to track reaction kinetics and identify transient species that would be missed by traditional offline analysis. spectroscopyonline.comacs.org For example, in-situ LED-NMR spectroscopy has been successfully used to elucidate the complex mechanisms of photochemical bromination reactions, revealing competing radical and ionic pathways. acs.org Applying such techniques to the synthesis of this compound would enable precise process control and optimization, leading to higher yields and purity.

Q & A

Q. What environmentally friendly synthesis methods are suitable for preparing 2,6-Dibromo-N,N-dimethyl-4-nitroaniline?

A solvent-free approach using bromide-bromate salts (e.g., NaBr/NaBrO₃) in an aqueous acidic medium at ambient conditions can be adapted. This method avoids organic solvents, reduces waste, and allows recycling of the aqueous filtrate for up to five cycles without compromising yield or purity. The reaction involves bromination of 4-nitroaniline derivatives, with the dimethylamino group influencing regioselectivity .

Q. Which experimental techniques are recommended for characterizing phase transitions in this compound?

  • Differential Scanning Calorimetry (DSC): Determines fusion temperature (melting point), enthalpy of fusion, and isobaric heat capacities.
  • Knudsen Effusion Method: Measures vapor pressures over a temperature range (e.g., 341–364 K) to calculate sublimation thermodynamics (enthalpy, entropy, Gibbs energy). These methods provide insights into stability and processing conditions .

Advanced Research Questions

Q. How do ionic aggregates in solution environments affect the electronic transitions of this compound?

UV-Vis spectroscopy in lithium perchlorate-diethyl ether (LPDE) solutions reveals solvatochromic behavior. The dimethylamino and bromo substituents reduce bathochromic shifts compared to non-brominated analogs (e.g., 62 nm shift for N,N-dimethyl-4-nitroaniline vs. 19 nm for 2,6-dibromo-4-nitroaniline). Stabilization of zwitterionic excited states correlates linearly with ionic strength, making this compound a polarity indicator in LPDE systems .

Q. What crystallographic interactions govern the solid-state structure of this compound?

X-ray diffraction identifies weak N–H···O hydrogen bonds between amino protons and nitro oxygen atoms, alongside Br···O interactions. These form π-stacked 2D layers along the crystallographic a-axis. The bulky bromine atoms impose steric constraints, altering packing efficiency compared to non-halogenated analogs .

Q. How do thermodynamic properties influence the volatility of this compound?

Sublimation enthalpy (ΔH°sub) dominates volatility, as shown by Knudsen effusion data. For N,N-dimethyl-4-nitroaniline, ΔH°sub ≈ 100 kJ·mol⁻¹ at 298 K, with entropic contributions (ΔS°sub ≈ 200 J·mol⁻¹·K⁻¹) playing a secondary role. Bromination likely increases sublimation enthalpy due to higher molecular weight and intermolecular forces .

Q. Does crystallographic data support classical resonance models for charge transfer in nitroaniline derivatives?

Structural analysis using the HOSE (Harmonic Oscillator Stabilization Energy) model challenges through-resonance concepts. For dimethylated nitroanilines, bond length alternation and torsional angles between nitro and amino groups deviate from quinoid structure predictions, favoring localized electronic states over full charge transfer .

Methodological Notes

  • Data Contradictions: While solvatochromic studies suggest polarity-dependent stabilization , crystallographic data emphasize steric and hydrogen-bonding effects over electronic resonance .
  • Comparative Analysis: Contrast thermodynamic and structural properties with non-brominated analogs (e.g., N,N-dimethyl-4-nitroaniline) to isolate bromine substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.